(Tributylstannyl)methanol
CAS No.: 27490-33-1
Cat. No.: VC21079068
Molecular Formula: C13H30OSn
Molecular Weight: 321.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27490-33-1 |
|---|---|
| Molecular Formula | C13H30OSn |
| Molecular Weight | 321.09 g/mol |
| IUPAC Name | tributylstannylmethanol |
| Standard InChI | InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; |
| Standard InChI Key | MKBQBFPNTLPOIV-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)CO |
| Canonical SMILES | CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn] |
Introduction
| Property | Value |
|---|---|
| CAS Number | 27490-33-1 |
| Molecular Formula | C13H30OSn |
| Molecular Weight | 321.091 g/mol |
| Physical State | Colorless oil |
| IUPAC Name | Tributylstannylmethanol |
| EC Number | 631-062-2 |
| InChI Key | MKBQBFPNTLPOIV-UHFFFAOYSA-N |
| SMILES | CCCCSn(CCCC)CO |
The tributylstannyl group connected to the methanol moiety creates a compound with dual reactivity characteristics. The hydroxyl group provides typical alcohol reactivity, while the tributylstannyl component contributes unique organotin properties, allowing for specialized synthetic transformations.
Synthesis Methods
The preparation of (tributylstannyl)methanol typically follows established synthetic routes that utilize specific reagents and controlled reaction conditions to ensure optimal yield and purity.
Laboratory Synthesis
The most common synthetic pathway involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base. This reaction proceeds under controlled conditions:
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Tributyltin hydride is combined with paraformaldehyde in dry tetrahydrofuran (THF)
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A base, typically diisopropylamine, is added to facilitate the reaction
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The reaction mixture is maintained under an inert atmosphere (argon) to prevent oxidation
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The solution is cooled using an ice-water bath during the addition of butyllithium
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After complete addition, the mixture is stirred at room temperature for several hours
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Purification through extraction and distillation yields the final product
This synthetic approach provides (tributylstannyl)methanol with acceptable yields for laboratory applications .
Alternative Synthesis Methods
An alternative two-step procedure involves the addition of tri-n-butylstannyllithium to paraformaldehyde, followed by methoxymethylation through acetal exchange with dimethoxymethane. This method employs boron trifluoride etherate and molecular sieves as catalysts, reportedly delivering higher yields and purity compared to conventional methods.
Chemical Reactions
(Tributylstannyl)methanol participates in various chemical reactions that showcase its synthetic utility and versatility in organic transformations.
Types of Reactions
The compound engages in several reaction types, including:
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Oxidation Reactions: The hydroxyl group undergoes oxidation to form aldehydes or carboxylic acids, while the stannyl group can be oxidized to form organotin oxides.
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Reduction Reactions: Under appropriate conditions, the compound can be reduced to form simpler organotin compounds.
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Substitution Reactions: The hydroxyl group participates in substitution reactions, allowing replacement with various functional groups.
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Cross-Coupling Reactions: The compound serves as an important reagent in Stille coupling reactions, facilitating carbon-carbon bond formation.
Reaction Mechanisms
In Stille coupling reactions, (tributylstannyl)methanol follows a mechanism involving:
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Oxidative addition, where a halide or pseudohalide reacts with a palladium catalyst
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Transmetalation, during which the organotin compound transfers its organic group to the palladium complex
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Reductive elimination, resulting in the formation of the coupled product and regeneration of the palladium catalyst
This mechanistic pathway makes (tributylstannyl)methanol particularly valuable in constructing complex organic molecules with precise stereochemical control.
Applications in Organic Synthesis
The compound finds extensive application in organic synthesis protocols, particularly in reactions requiring controlled carbon-carbon bond formation.
Role in Stille Coupling Reactions
(Tributylstannyl)methanol serves as a key reagent in Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions between organostannanes and organic electrophiles. These reactions enable the construction of complex molecular frameworks with remarkable selectivity.
The compound's participation in Stille coupling has facilitated the synthesis of numerous natural products and pharmaceutically relevant compounds. Its ability to function under mild conditions while maintaining stereochemical integrity makes it particularly valuable in total synthesis projects.
Applications in Natural Product Synthesis
Research has demonstrated the utility of (tributylstannyl)methanol in the total synthesis of complex natural products. For example, in the synthesis of justicidin B, the compound participates in palladium-catalyzed Stille cross-coupling reactions, contributing to high-yield production of this complex natural compound.
Biological Activity and Research Findings
Recent research has explored potential biological activities of (tributylstannyl)methanol beyond its traditional synthetic applications.
Chromatographic Applications
(Tributylstannyl)methanol has demonstrated utility in chromatographic methods for detecting chloride ions. Its interaction with various substrates enhances the sensitivity and selectivity of chromatographic analyses, providing improved detection capabilities in analytical chemistry applications.
Comparison with Related Compounds
Understanding (tributylstannyl)methanol in context requires comparison with structurally similar organotin compounds.
Structural Analogues
Several related organotin compounds share structural similarities with (tributylstannyl)methanol:
| Compound | Structural Difference | Key Applications |
|---|---|---|
| Tributyltin hydride | Lacks hydroxyl group | Radical reactions, reduction |
| Tributyltin chloride | Contains chloride instead of hydroxyl | Synthetic intermediate |
| Methoxymethyltributylstannane | Contains methoxy group | Specialized synthetic applications |
| Tributyltin oxide | Contains Sn-O-Sn linkage | Catalysis, biocides |
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